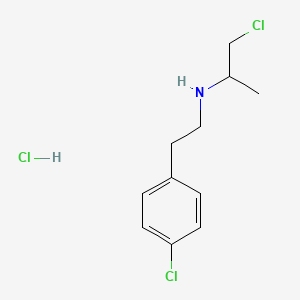
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride is a chemical compound with the molecular formula C11H15Cl2N·HCl It is characterized by the presence of a chloro group attached to a phenethylamine backbone
Vorbereitungsmethoden
The synthesis of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenethylamine and 1-chloropropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Synthetic Routes: The synthetic route may involve the chlorination of the amine group followed by the introduction of the phenethyl group. This can be achieved through nucleophilic substitution reactions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential effects on biological systems. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The phenethylamine backbone allows for interactions with neurotransmitter systems, potentially affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N-(4-chlorophenethyl)propan-2-amine Hydrochloride can be compared with other similar compounds, such as:
2-Chloro-N-(4-chlorophenethyl)propan-1-amine Hydrochloride: This compound has a similar structure but differs in the position of the chloro group. It may exhibit different reactivity and biological activity.
4-Chloro-N-(2-chlorophenethyl)propan-2-amine Hydrochloride: The position of the chloro groups on the phenethylamine backbone can influence the compound’s properties and applications.
N-(4-Chlorophenethyl)propan-2-amine Hydrochloride: The absence of the chloro group on the amine can lead to differences in chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C11H16Cl3N |
|---|---|
Molekulargewicht |
268.6 g/mol |
IUPAC-Name |
1-chloro-N-[2-(4-chlorophenyl)ethyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-9(8-12)14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H |
InChI-Schlüssel |
RVBZDYJNSNRJGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)NCCC1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


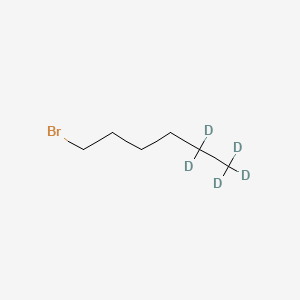
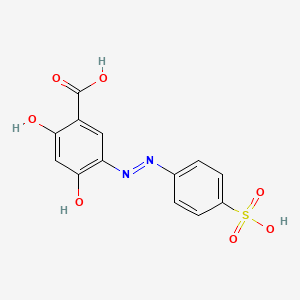
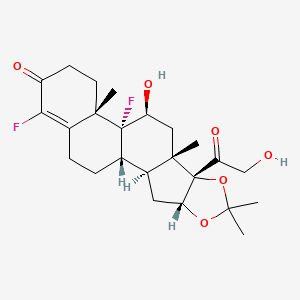
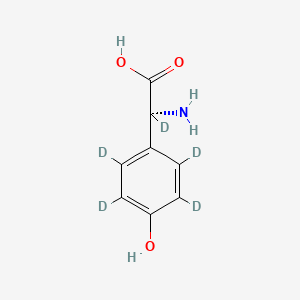
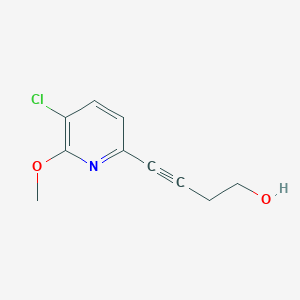
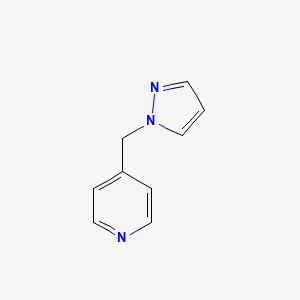

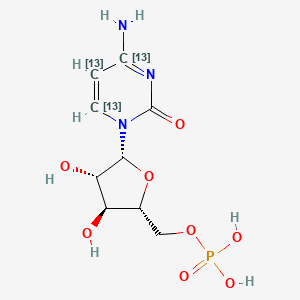
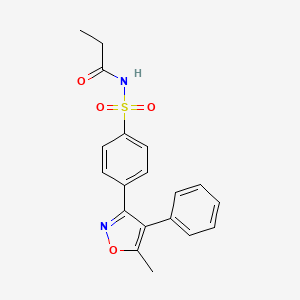
![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)
![Benzyl 2-(Benzyloxy)-4'-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13856297.png)

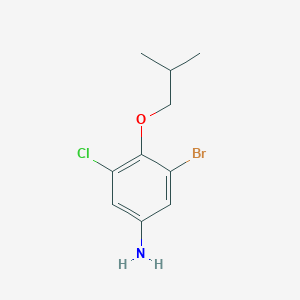
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
